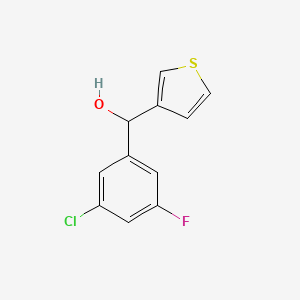

3-Chloro-5-fluorophenyl-(3-thienyl)methanol

Description

3-Chloro-5-fluorophenyl-(3-thienyl)methanol is a synthetic organic compound with the molecular formula C₁₁H₈ClFOS and a molecular weight of 242.7 g/mol . The structure features a 3-thienyl (thiophene) ring linked to a 3-chloro-5-fluorophenyl group via a hydroxymethyl bridge.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILFWJBSHFPTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CC(=CC(=C2)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl-(3-thienyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-5-fluorophenol and 3-thiophenemethanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Coupling Reaction: The phenol group of 3-chloro-5-fluorophenol undergoes a nucleophilic substitution reaction with the methanol group of 3-thiophenemethanol, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation: 3-Chloro-5-fluorophenyl-(3-thienyl)carboxylic acid.

Reduction: 3-Thienylmethanol.

Substitution: Various substituted phenyl-thienylmethanol derivatives.

Scientific Research Applications

Organic Synthesis

3-Chloro-5-fluorophenyl-(3-thienyl)methanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Oxidation : Conversion to ketones or aldehydes.

- Reduction : Further reduction to alcohols.

- Substitution Reactions : Halogen exchange or nucleophilic substitutions.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains.

- Anti-inflammatory Effects : Studies exploring its ability to modulate inflammatory pathways .

Medicinal Chemistry

The compound is being explored for its potential in drug development:

- Therapeutic Agent Design : Its unique structure may lead to the development of novel therapeutic agents targeting specific diseases.

- Mechanism of Action : Interaction with molecular targets such as enzymes or receptors may enhance binding affinity and selectivity due to the presence of chloro and fluoro substituents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial pathogens. The results indicated that the compound exhibited significant inhibitory activity, particularly against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Anti-inflammatory Research

In another investigation, the anti-inflammatory properties of this compound were assessed using in vitro models. The findings demonstrated a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Di(3-thienyl)methanol

- Structure : Two 3-thienyl groups connected via a hydroxymethyl bridge.

- Molecular Weight : 212.3 g/mol.

- Key Findings: Exhibits potent anticancer activity against T98G brain cancer cells (IC₅₀ ≈ 20 µg/mL), inducing apoptosis and micronuclei formation. Selectivity: Minimal cytotoxicity in normal HEK cells at effective concentrations .

3-Thienyl-Substituted TLR4 Agonists

- Example : Compound 8t (C8-3-thienyl substituted analog).

- Key Findings :

3-Chloro-5-fluorophenyl-(2-furyl)methanol

- Structure : Replaces the 3-thienyl group with a 2-furyl moiety.

- Key Differences: Reduced aromatic stabilization due to furan’s lower electron density compared to thiophene. No direct activity data available, but furyl derivatives generally exhibit lower metabolic stability than thienyl analogs .

Di(3-thienyl)methane

- Structure: Lacks the hydroxymethyl group of di(3-thienyl)methanol.

- Key Findings: Weaker anticancer activity than di(3-thienyl)methanol (IC₅₀ > 30 µg/mL for T98G cells). Highlights the critical role of the hydroxymethyl group in enhancing bioactivity .

Structural and Functional Analysis Table

Mechanistic Insights from Analog Studies

- Thienyl vs. Furyl Substitutions :

- Hydroxymethyl Group Impact: Di(3-thienyl)methanol’s hydroxymethyl group increases polarity and ROS-generating capacity, correlating with higher anticancer activity than its non-hydroxylated counterpart .

Notes and Limitations

Data Gaps: No direct studies on this compound’s synthesis, pharmacokinetics, or specific bioactivity were found in the evidence. Comparisons rely on structural analogs.

Methodological Context : Key findings for analogs (e.g., TLR4 activity, anticancer effects) derive from in vitro assays; in vivo efficacy remains unverified .

Biological Activity

3-Chloro-5-fluorophenyl-(3-thienyl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorinated and fluorinated phenyl group, along with a thienyl moiety. These substituents are believed to enhance the compound's biological activity through improved binding affinities to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) can increase lipophilicity and electron-withdrawing effects, which may enhance the compound's binding affinity. The thienyl group contributes to the overall molecular interactions, potentially facilitating interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values for this compound against several pathogens have been reported in studies, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory therapeutics. In vitro assays have demonstrated that it reduces edema in animal models, suggesting its efficacy in treating inflammatory conditions .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells, where it exhibited cytotoxic effects. The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.